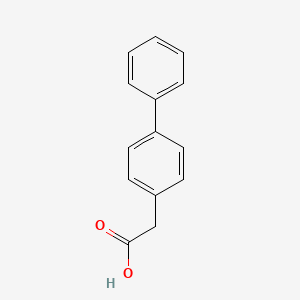

4-BIPHENYLACETIC ACID

Descripción general

Descripción

Felbinac, también conocido como ácido bifenílacetico, es un medicamento tópico que pertenece a la familia de los fármacos antiinflamatorios no esteroideos (AINE) de la clase del ácido arilacético. Se utiliza principalmente para tratar la inflamación muscular y la artritis. Felbinac es un metabolito activo del fenbufén y es conocido por sus potentes propiedades antiinflamatorias y analgésicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El felbinac se puede sintetizar a través de una reacción entre el ácido p-bromofenilacético y el ácido fenilborónico en presencia de un complejo de paladio de ácido aminoacético como catalizador. Esta reacción ocurre en agua pura a temperatura ambiente durante 2 horas, produciendo un producto puro después de una simple separación y purificación . Otro método implica la reacción del bifenilo con cloruro de monoetil oxalilo en presencia de tricloruro de aluminio anhidro, seguido de hidrólisis para obtener felbinac .

Métodos de Producción Industrial: La producción industrial de felbinac normalmente implica el uso de métodos de síntesis ecológicos y eficientes. La reacción entre el ácido p-bromofenilacético y el ácido fenilborónico es favorecida debido a sus condiciones de síntesis suaves, pocos pasos de reacción y alta productividad. Este método también es verde y ecológico, lo que lo hace adecuado para la producción industrial a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: Felbinac experimenta varias reacciones químicas, incluyendo:

Oxidación: Felbinac puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: La reducción de felbinac puede producir derivados de alcohol.

Sustitución: Felbinac puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de halogenación y nitración se pueden realizar utilizando halógenos y ácido nítrico, respectivamente.

Productos Principales Formados:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados de alcohol.

Sustitución: Derivados halogenados y nitrados.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

4-Biphenylacetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. Its structure contributes to the efficacy of these drugs in pain management and inflammation reduction .

Case Study:

Research has demonstrated that this compound enhances the bioavailability of certain NSAIDs when used in combination with cyclodextrins. A study showed that the β-cyclodextrin complex of this compound significantly improved its absorption in rats, leading to better therapeutic outcomes .

Polymer Chemistry

Specialty Polymers:

In polymer chemistry, this compound is utilized to produce specialty polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in the plastics industry .

Data Table: Properties of Polymers Enhanced by this compound

| Property | Value |

|---|---|

| Thermal Stability | Increased (up to 20%) |

| Mechanical Strength | Enhanced (up to 30%) |

| Processing Temperature | Reduced by 10°C |

Organic Synthesis

Facilitating Complex Reactions:

The compound is employed in organic synthesis for the formation of complex organic molecules. Its reactivity allows chemists to explore new pathways for drug discovery and development .

Example Reaction:

One notable reaction involves using this compound in the synthesis of biphenyl derivatives, which are pivotal in developing various therapeutic agents.

Analytical Chemistry

Standardization in Quantification:

In analytical chemistry, this compound is utilized as a standard substance for quantifying related compounds. This application is critical for quality control in pharmaceutical manufacturing and environmental monitoring .

Case Study:

A study highlighted the use of this compound as an indicator in titrations involving lithium alkyls, demonstrating its effectiveness in providing accurate measurements during chemical analyses .

Environmental Applications

Biodegradable Materials:

Emerging research indicates that this compound can be integrated into biodegradable materials, contributing to sustainability efforts aimed at reducing plastic waste. This application aligns with global initiatives to develop eco-friendly alternatives .

Mecanismo De Acción

Felbinac ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasa (COX), particularmente COX-2. Estas enzimas juegan un papel crucial en la biosíntesis de las prostaglandinas, que son compuestos lipídicos que median la inflamación, el dolor y la fiebre. Al inhibir las enzimas COX, el felbinac reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .

Compuestos Similares:

Bifen: El ácido α-metilo del felbinac, usado para preparar bifepramida.

Xenbucina: El ácido α-etilo del felbinac, usado para hacer xenthiorato.

Comparación: Felbinac es único debido a su estructura específica y su papel como metabolito activo del fenbufén. Si bien el bifen y la xenbucina comparten similitudes estructurales con el felbinac, difieren en sus propiedades farmacológicas y aplicaciones. La capacidad del felbinac para usarse tópicamente y su efectividad en el tratamiento de la inflamación y el dolor localizados lo hacen distinto de sus análogos.

Comparación Con Compuestos Similares

Biprofen: The α-methyl acid of felbinac, used to prepare bifepramide.

Xenbucin: The α-ethyl acid of felbinac, used to make xenthiorate.

Comparison: Felbinac is unique due to its specific structure and its role as an active metabolite of fenbufen. While biprofen and xenbucin share structural similarities with felbinac, they differ in their pharmacological properties and applications. Felbinac’s ability to be used topically and its effectiveness in treating localized inflammation and pain make it distinct from its analogs.

Actividad Biológica

4-Biphenylacetic acid (BPAA), a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of fenbufen, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various therapeutic contexts, supported by data tables and case studies.

Pharmacological Properties

Anti-Inflammatory Activity

BPAA exhibits potent anti-inflammatory effects by inhibiting the synthesis of prostaglandin E2 (PGE2), with an IC50 value of 3.2 µM in cell-free assays . This inhibition is critical for reducing inflammation-related pain and swelling.

Interaction with GABA Receptors

Research indicates that BPAA can interact with gamma-aminobutyric acid (GABA) receptors, potentially leading to functional blockade. This interaction is particularly significant when BPAA is co-administered with quinolone antibiotics, which may enhance the convulsant activity of these drugs .

-

Prostaglandin Synthesis Inhibition :

BPAA inhibits cyclooxygenase enzymes, leading to decreased production of inflammatory mediators. -

GABA Receptor Modulation :

The compound's interaction with GABA receptors suggests a potential role in modulating CNS activity, which could have implications for seizure susceptibility when combined with other medications . -

Bioavailability Enhancement :

A study demonstrated that BPAA's bioavailability can be significantly improved by forming a solid inclusion complex with beta-cyclodextrin, enhancing its solubility and dissolution characteristics after oral administration .

Case Study 1: Convulsant Interaction in Rats

A study investigated the convulsant interaction between norfloxacin and BPAA in male Sprague-Dawley rats. The results showed that co-administration of BPAA significantly reduced the time to maximal seizures induced by norfloxacin from 25.6 minutes to 5.1 minutes at the highest dose (50 mg/kg) of BPAA . This suggests that BPAA may enhance the pro-convulsant effects of certain antibiotics.

Case Study 2: Bioavailability Improvement

In another study, researchers assessed the bioavailability of BPAA when complexed with beta-cyclodextrin. The findings indicated that this complex exhibited better solubility compared to uncomplexed BPAA, leading to quicker absorption and enhanced therapeutic efficacy in rats .

Data Tables

| Property | Value |

|---|---|

| IC50 for PGE2 Synthesis | 3.2 µM |

| Maximal Seizure Time (Control) | 25.6 minutes |

| Maximal Seizure Time (with BPAA) | 5.1 minutes |

| Bioavailability Enhancement Ratio | 1:1 with beta-cyclodextrin |

Propiedades

IUPAC Name |

2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZAKQDHEVVFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045389 | |

| Record name | Felbinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-52-9 | |

| Record name | Felbinac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felbinac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felbinac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | felbinac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | felbinac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Felbinac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-biphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FELBINAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.